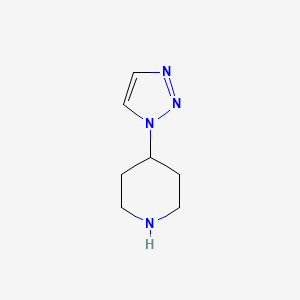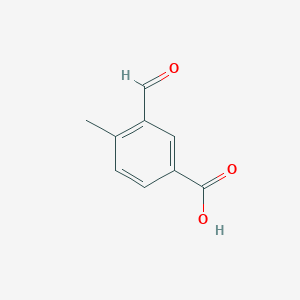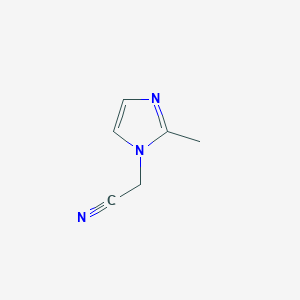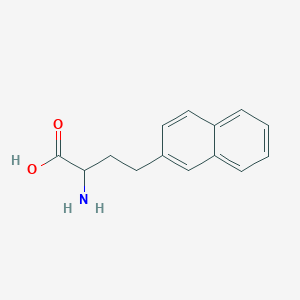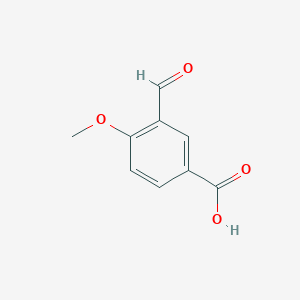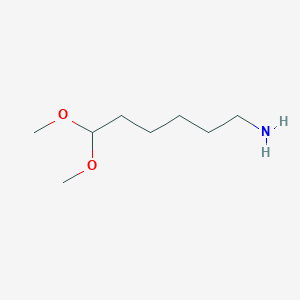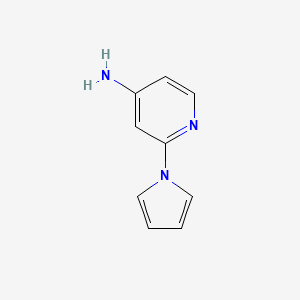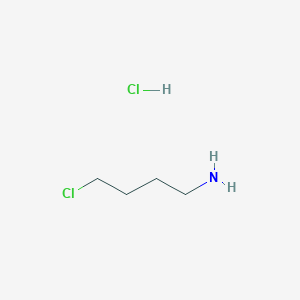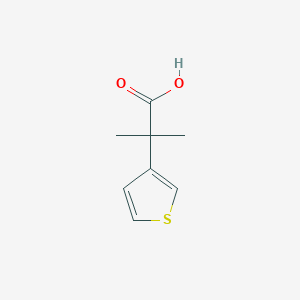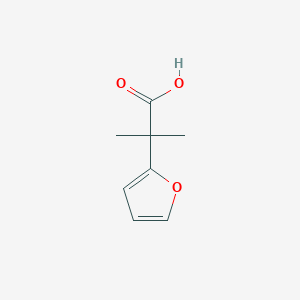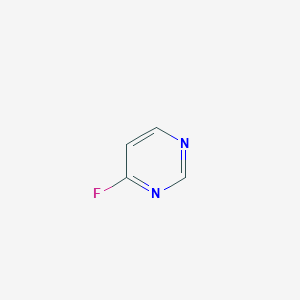
4-Fluoropyrimidine
Vue d'ensemble
Description
4-Fluoropyrimidine is an organic compound belonging to the class of fluoropyrimidines, characterized by the presence of a fluorine atom attached to the pyrimidine ring
Applications De Recherche Scientifique
4-Fluoropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral drugs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: this compound derivatives are explored for their potential use in organic electronics and as components in advanced materials.
Mécanisme D'action
Target of Action
The primary target of 4-Fluoropyrimidine, also known as Fluorouracil, is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The main mechanism of action of this compound involves the formation of a covalently bound ternary complex. This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits TS, thereby interfering with DNA synthesis .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine monophosphate (dTMP), which subsequently results in the depletion of deoxythymidine triphosphate (dTTP). This induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances in deoxynucleotide pools, particularly the dATP/dTTP ratio, are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
Orally administered this compound has erratic absorption and nonlinear pharmacokinetics . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase (dpd) inhibitor, the resultant this compound has linear pharmacokinetics . DPD is the primary and rate-limiting enzyme involved in this compound metabolism .
Result of Action
The result of this compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This disruption of DNA synthesis and repair can lead to cell death, making this compound an effective chemotherapeutic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the observed intrapatient variability in plasma levels of this compound may be due in part to the observed circadian variation of DPD activity in humans that results in variable plasma concentrations of the drug throughout the day during prolonged intravenous infusion . Furthermore, genetic factors, such as variations in genes implicated in this compound pharmacokinetics and pharmacodynamics, can increase the risk for this compound toxicity .
Analyse Biochimique
Biochemical Properties
4-Fluoropyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. The compound interacts with several enzymes and proteins, including dihydropyrimidine dehydrogenase, which is involved in its catabolism . The interaction with thymidylate synthase leads to the formation of a stable ternary complex, inhibiting the enzyme’s activity and subsequently disrupting DNA synthesis . Additionally, this compound can be incorporated into RNA, affecting its function and stability .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis . The compound affects cell signaling pathways, including those involved in cell proliferation and survival. For instance, it has been shown to modulate the expression of genes related to cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the levels of key metabolites involved in nucleotide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to active metabolites that inhibit thymidylate synthase and incorporate into nucleic acids . The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate . This inhibition leads to a depletion of thymidine triphosphate, a nucleotide essential for DNA synthesis, resulting in DNA damage and cell death . Additionally, this compound can be incorporated into RNA, disrupting its normal function and leading to cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but its degradation products can also exert biological effects . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of DNA synthesis and prolonged cell cycle arrest . The compound’s stability can be influenced by factors such as pH and temperature, which can affect its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth with minimal toxicity . At higher doses, this compound can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and degradation . The compound is metabolized by dihydropyrimidine dehydrogenase to inactive metabolites, which are then further processed by other enzymes . This metabolic pathway is crucial for regulating the levels of this compound and preventing its accumulation, which can lead to toxicity . Additionally, the compound’s metabolites can affect metabolic flux and alter the levels of other nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through nucleoside transporters and distributed to different cellular compartments . Once inside the cell, this compound can accumulate in the nucleus and cytoplasm, where it exerts its biochemical effects . The distribution of the compound can be influenced by factors such as tissue perfusion and cellular uptake mechanisms .
Subcellular Localization
This compound is primarily localized in the nucleus and cytoplasm, where it interacts with nucleic acids and enzymes involved in nucleotide synthesis . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its activity, as it allows this compound to effectively inhibit thymidylate synthase and incorporate into DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoropyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated pyrimidine precursor. For instance, 2-chloropyrimidine can be reacted with cesium fluoride in aprotic dipolar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to yield this compound . The reaction conditions typically involve moderate temperatures and relatively short reaction times to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is crucial to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions at different positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like cesium fluoride or potassium fluoride in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .
Comparaison Avec Des Composés Similaires
5-Fluorouracil (5-FU): A widely used anticancer drug that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with similar applications.
Uniqueness: 4-Fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoropyrimidines, it offers different reactivity and potential for derivatization, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
4-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCSZYVDLLOFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598921 | |
| Record name | 4-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31462-55-2 | |
| Record name | 4-Fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


